Na+/K+-ATPase Inhibitory Potency: Cinobufotalin vs. Bufalin, Cinobufagin, and Ouabain
Cinobufotalin exhibits intermediate Na+/K+-ATPase inhibitory potency among bufadienolides, with IC50 values of 300 nM (rabbit brain) and 150 nM (rat brain) [1]. Compared to the most potent analog bufalin (IC50: 40 nM rabbit / 20 nM rat), cinobufotalin is 7.5-fold less potent in rabbit and 7.5-fold less potent in rat enzyme preparations [1]. Relative to cinobufagin (IC50: 230 nM rabbit / 90 nM rat), cinobufotalin shows 1.3-fold weaker inhibition in rabbit but 1.7-fold weaker in rat [1]. Compared to the reference cardiac glycoside ouabain (IC50: 290 nM rabbit / 260 nM rat), cinobufotalin demonstrates near-equivalent potency in rabbit (1.03-fold difference) but 1.7-fold higher potency in rat preparations [1]. This intermediate potency profile positions cinobufotalin as a useful tool for studies requiring graded Na+/K+-ATPase modulation rather than maximal inhibition.
| Evidence Dimension | Na+/K+-ATPase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Rabbit brain: 300 nM; Rat brain: 150 nM |
| Comparator Or Baseline | Bufalin (rabbit: 40 nM, rat: 20 nM); Cinobufagin (rabbit: 230 nM, rat: 90 nM); Ouabain (rabbit: 290 nM, rat: 260 nM) |
| Quantified Difference | 7.5-fold less potent than bufalin (rabbit and rat); 1.3-fold (rabbit) and 1.7-fold (rat) less potent than cinobufagin; 1.03-fold (rabbit) less potent and 1.7-fold (rat) more potent than ouabain |
| Conditions | Purified Na+/K+-ATPase from rabbit and rat brain homogenates |
Why This Matters
Intermediate Na+/K+-ATPase inhibitory potency allows for titratable modulation of ion transport without the maximal inhibition or toxicity associated with more potent analogs like bufalin.
- [1] Takeda S, et al. Bufadienolides from the skin of Bufo bufo gargarizans and their inhibitory effects on Na+,K+-ATPase activity. Chem Pharm Bull. 1994;42(3):624-629. (English abstract via CiNii Research). View Source
